Cas no 872-32-2 (2-Methyl-1-pyrroline)

2-Methyl-1-pyrroline structure
2-Methyl-1-pyrroline structure
Product Name:2-Methyl-1-pyrroline
CAS No:872-32-2
MF:C5H9N
MW:83.1316611766815
MDL:MFCD00128806
CID:40115
PubChem ID:24863786
Update Time:2024-10-26

2-Methyl-1-pyrroline Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-1-pyrroline
    • 3,4-Dihydro-5-methyl-2H-pyrrole
    • 2-Methylpyrroline
    • 2-Methyl-4,5-dihydro-3H-pyrrole
    • 5-Methyl-3,4-dihydro-2H-pyrrole
    • 2H-PYRROLE,3,4-DIHYDRO-5-METHYL-
    • 2-METHYL-1-PYRROLIN
    • 2-METHYL-1-PYRROLINE (25 ML )
    • 2H-pyrrole, 3,4-dihydro-5-methyl-
    • PubChem9412
    • CTSZPNIMMLSKDV-UHFFFAOYSA-N
    • BCP30418
    • SBB071037
    • LS20850
    • ST2417048
    • AB0027151
    • W8950
    • C20808
    • 1-Pyrroline, 2-methyl- (6CI, 7CI, 8CI)
    • 3,4-Dihydro-5-methyl-2H-pyrrole (ACI)
    • 2-Methyl-Δ1-pyrroline
    • 4,5-Dihydro-2-methyl-3H-pyrrole
    • Q27147999
    • NS00042607
    • DTXSID30236173
    • MFCD00128806
    • 872-32-2
    • EN300-83386
    • GS-4420
    • 3,4-Dihydro-5-methyl-2H-pyrrole;2-Methyl-1-pyrroline;2-Methyl-delta1-pyrroline;4,5-Dihydro-2-methyl-3H-pyrrole;5-Methyl-3,4-dihydro-2H-pyrrole;
    • SY015490
    • PUN2A487KL
    • 5-methyl-3,4-dihydro-2H-pyrrole pound>>3,4-Dihydro-5-methyl-2H-pyrrole pound>>2H-pyrrole, 3,4-dihydro-5-methyl-
    • EINECS 212-822-9
    • CHEBI:78856
    • 2-Methyl-1-pyrroline, 95%
    • 1PYRROLINE2methyl
    • DTXCID30158664
    • UNII-PUN2A487KL
    • GEO-03009
    • AKOS015842565
    • MDL: MFCD00128806
    • Inchi: 1S/C5H9N/c1-5-3-2-4-6-5/h2-4H2,1H3
    • InChI Key: CTSZPNIMMLSKDV-UHFFFAOYSA-N
    • SMILES: N1CCCC=1C

Computed Properties

  • Exact Mass: 83.07350
  • Monoisotopic Mass: 83.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 74
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.878 g/mL at 25 °C(lit.)
  • Melting Point: 104-105 °C(lit.)
  • Boiling Point: 104-105 °C(lit.)
  • Flash Point: Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • Refractive Index: n20/D 1.444(lit.)
  • Water Partition Coefficient: dissolution
  • PSA: 12.36000
  • LogP: 0.67670
  • Solubility: dissolve in water

2-Methyl-1-pyrroline Security Information

2-Methyl-1-pyrroline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Methyl-1-pyrroline Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Samarium, [bis[P,P-diphenyl-N-(trimethylsilyl)phosphinimyl-κN]methyl-κC](η8-1,3,… Solvents: Benzene-d6 ;  120 °C
Reference
Cyclooctatetraene Complexes of Yttrium and the Lanthanides with Bis(phosphinimino)methanides: Synthesis, Structure, and Hydroamination/Cyclization Catalysis
Panda, Tarun K.; et al, Organometallics, 2005, 24(9), 2197-2202

Production Method 2

Reaction Conditions
1.1 Catalysts: Triphenylphosphine Solvents: Diethyl ether
Reference
Triphenylphosphine
Cobb, Jeff E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Production Method 3

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Selective nucleophilic addition reactions of alkyllithium reagents with N-(trimethylsilyl)lactams. Synthesis of cyclic ketimines
Hua, Duy H.; et al, Journal of Organic Chemistry, 1990, 55(11), 3682-4

Production Method 4

Reaction Conditions
Reference
Cyclic β-enamino ester decarboxylation with boric acid: a convenient synthesis of cyclic imines
Bacos, Daniel; et al, Tetrahedron Letters, 1987, 28(21), 2353-4

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
Reference
Syntheses of novel carbo- and heteropolycycles. V. Reactivity in some intramolecular aza-Wittig reactions
Eguchi, Shoji; et al, Nippon Kagaku Kaishi, 1987, (7), 1250-4

Production Method 6

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Benzene
Reference
Cyclization of ω-halonitriles with organolithiums
Gallulo, Vincent; et al, Organic Preparations and Procedures International, 1989, 21(3), 297-301

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
Synthesis and thermolysis of O-alkyl-N-vinylhydroxylamine derivatives
Shatzmiller, Shimon; et al, Liebigs Annalen der Chemie, 1983, (6), 897-905

Production Method 8

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Benzene
Reference
Synthesis of cyclic imines by addition of Grignard reagents to ω-bromonitriles
Fry, Douglas F.; et al, Synlett, 1994, (10), 836-8

Production Method 9

Reaction Conditions
Reference
Reaction of organolithium reagents with lactim ethers: preparation of cyclic 2-alkyl imines or 2,2-dialkyl amines
Zezza, Charles A.; et al, Journal of Organic Chemistry, 1984, 49(23), 4397-9

Production Method 10

Reaction Conditions
Reference
Product class 7: imines
Tehrani, K. Abbaspour; et al, Science of Synthesis, 2004, 27, 245-312

Production Method 11

Reaction Conditions
1.1 Catalysts: Iridium(1+), dicarbonyl[2,2′-methylenebis[1-methyl-1H-imidazole-κN3]]-, (SP-4-2)… Solvents: THF-d8 ;  12 h, 60 °C
Reference
Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure
Burling, Suzanne; et al, Organometallics, 2007, 26(17), 4335-4343

Production Method 12

Reaction Conditions
1.1 Catalysts: Samarium, [bis[P,P-diphenyl-N-(trimethylsilyl)phosphinimyl-κN]methyl-κC](η8-1,3,… Solvents: Benzene-d6 ;  120 °C
Reference
A samarium cyclooctatetraene complex as catalyst for hydroamination/cyclisation catalysis
Zulys, Agustino; et al, Chemical Communications (Cambridge, 2004, (22), 2584-2585

Production Method 13

Reaction Conditions
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ,  1808207-42-2 Solvents: Benzene-d6 ;  1 h, rt
Reference
Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursors
Kong, Lingbing; et al, Chemical Science, 2015, 6(5), 2893-2902

Production Method 14

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Pentane
Reference
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; et al, Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Production Method 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether
Reference
The use of ω-iodo azides as primary protected electrophilic reagents. Alkylation of some carbanions derived from active methylene compounds and N,N-dimethylhydrazones
Khoukhi, Mostafa; et al, Tetrahedron Letters, 1986, 27(9), 1031-4

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrazine Catalysts: Potassium phthalimide
Reference
Preparation of 2-methyl-1-pyrroline as a photochemical dye intermediate
, Poland, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane
Reference
Reactions of N-phosphorylated aziridines with dianions derived from ethyl acetoacetate and 1,3-diketones: new route to substituted pyrrolines and pyrrolidines
Osowska-Pacewicka, Krystyna; et al, Synthetic Communications, 1998, 28(7), 1127-1137

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Potassium hydroxide
Reference
Convenient synthesis of melatonin analogues: 2- and 3-substituted -N-acetylindolylalkylamines
Nenajdenko, Valentine G.; et al, Tetrahedron, 2004, 60(51), 11719-11724

Production Method 19

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Tetrahydrofuran
Reference
Certain 1-pyrroline derivatives
Etienne, Andre; et al, Compt. Rend., 1964, 259(16), 2660-3

Production Method 20

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Benzene
Reference
Cyclization of ω-halonitriles with organolithiums
Gallulo, Vincent; et al, Organic Preparations and Procedures International, 1989, 21(3), 297-301

Production Method 21

Reaction Conditions
1.1 -
1.2 Reagents: Magnesium oxide
Reference
A convenient synthesis of myosmine
Ravi, S.; et al, Oriental Journal of Chemistry, 2000, 16(3), 521-523

Production Method 22

Reaction Conditions
1.1 -
2.1 Catalysts: Calcium oxide
Reference
A convenient synthesis of 2-methyl/ethyl-Δ1-pyrrolines
Ananthapadmanabhan, S.; et al, Indian Journal of Chemistry, 1988, (6),

Production Method 23

Reaction Conditions
1.1 Catalysts: Calcium oxide
Reference
A convenient synthesis of 2-methyl/ethyl-Δ1-pyrrolines
Ananthapadmanabhan, S.; et al, Indian Journal of Chemistry, 1988, (6),

2-Methyl-1-pyrroline Raw materials

2-Methyl-1-pyrroline Preparation Products

2-Methyl-1-pyrroline Suppliers

Amadis Chemical Company Limited
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(CAS:872-32-2)2-Methyl-1-pyrroline
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Purity:99%
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(CAS:872-32-2)2-methyl-1-pyrroline
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Purity:99%
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Amadis Chemical Company Limited
(CAS:872-32-2)2-Methyl-1-pyrroline
A1204131
Purity:99%
Quantity:100g
Price ($):282.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:872-32-2)2-methyl-1-pyrroline
LE16843
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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